1-[3-(4-Bromophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one
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Overview
Description
1-[3-(4-Bromophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
The synthesis of 1-[3-(4-Bromophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with the indazole core.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Final assembly: The propanone moiety is introduced through a series of condensation reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[3-(4-Bromophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[3-(4-Bromophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The bromophenyl group may enhance its binding affinity to these targets, while the methoxy group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds to 1-[3-(4-Bromophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one include other indazole derivatives such as:
2-Phenylindazole: Known for its anti-inflammatory and antimicrobial activities.
3-Methylindazole: Exhibits anticancer and antiviral properties.
5-Nitroindazole: Used in the development of drugs for neurological disorders.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[3-(4-bromophenyl)-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-3-19(25)24-21(13-4-7-15(22)8-5-13)18-10-6-14-12-16(26-2)9-11-17(14)20(18)23-24/h4-5,7-9,11-12,18,21H,3,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJMXNSHMOACDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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